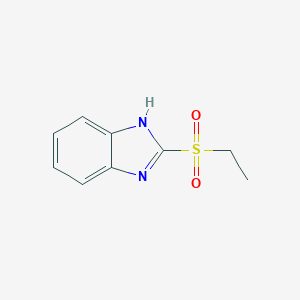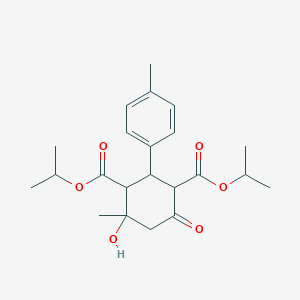
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHMD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the cyclohexanone family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to act on a number of different targets in the body. One proposed mechanism is that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, making it readily available for use in experiments. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are some limitations to using this compound in experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are many potential future directions for research on Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is in the development of new pain medications that are based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different targets in the body. Finally, research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of a range of different diseases.
Synthesis Methods
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with cyclohexanone, followed by a series of reactions that result in the final product. This synthesis method has been well-documented in the literature and has been used by many researchers to produce this compound for use in their experiments.
Scientific Research Applications
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have a range of potential applications in scientific research. One area of interest is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Properties
| 6033-79-0 | |
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c1-12(2)27-20(24)18-16(23)11-22(6,26)19(21(25)28-13(3)4)17(18)15-9-7-14(5)8-10-15/h7-10,12-13,17-19,26H,11H2,1-6H3 |
InChI Key |
JKLWHFRPHNOWMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



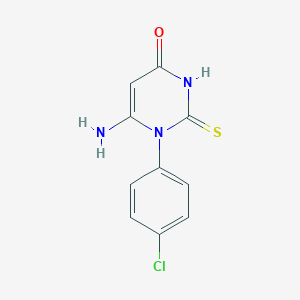


![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)

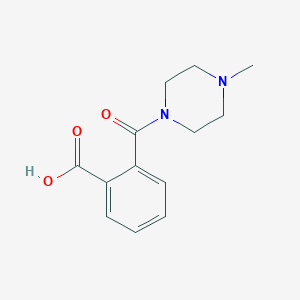
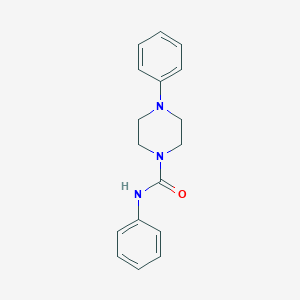

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

